molecular formula C14H18BNO5 B1398501 (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid CAS No. 1000068-23-4

(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid

Cat. No.: B1398501
CAS No.: 1000068-23-4
M. Wt: 291.11 g/mol
InChI Key: BEXQWPHMBFKSLF-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid” is a type of organoboron compound . It is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the use of Grignard reagents or through lithium–halogen exchange . Another approach involves the use of tert-butyloxycarbonyl-protected amino acids .


Molecular Structure Analysis

The molecular formula of this compound is C14H18BNO5 . It contains a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a methoxy group .


Chemical Reactions Analysis

This compound is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used due to its mild and functional group tolerant reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its purity and storage conditions. It is typically a solid at room temperature . The compound should be stored under inert gas and at a temperature below 0°C .

Scientific Research Applications

Applications in Organic Synthesis and Polymer Materials Chemistry

  • Synthesis of Indoles and Oxindoles : This compound is used in the preparation of indoles and oxindoles, which are important structural units in natural products and pharmaceuticals. The process involves treating dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide to furnish intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

  • Synthesis of Nonsymmetrical 5-Aryl-2-indolopyrrole Derivatives : The first example of mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid (indol-2-yl-boronic acid) is reported. This process leads to the synthesis of nonsymmetrical 2,5-disubstituted pyrroles (Beaumard et al., 2010).

  • Tert-Butyl Esters Synthesis : A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate has been successfully achieved using this compound (Li et al., 2014).

  • Thermal Decomposition in Polymer Materials : The tert-butoxycarbonyl (BOC) group, often used in organic synthesis and polymer materials chemistry, exhibits specific thermal decomposition behaviors in polymers, which is crucial for understanding the stability and reactivity of materials containing this group (Jing et al., 2019).

  • N-tert-Butoxycarbonylation of Amines : This compound is used in the efficient N-tert-butoxycarbonylation of amines, an important process in peptide synthesis and pharmaceutical manufacturing (Heydari et al., 2007).

Mechanism of Action

In Suzuki-Miyaura coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation if inhaled . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

[4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-10-6-5-7-11(20-4)9(10)8-12(16)15(18)19/h5-8,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXQWPHMBFKSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718777
Record name [1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000068-23-4
Record name [1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-methoxy-1H-indol-2- yl}boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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